molecular formula C10H7ClFNO2 B11877606 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11877606
M. Wt: 227.62 g/mol
InChI Key: LEERCMMMTHKWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole core, along with a carboxylic acid functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Halogenation reactions to introduce chlorine and fluorine atoms.
  • Methylation reactions to add the methyl group.
  • Carboxylation reactions to form the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products:

  • Oxidation of the methyl group can yield 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives with hydroxyl or carbonyl groups.
  • Reduction of the carboxylic acid group can produce alcohol or aldehyde derivatives.
  • Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel indole-based compounds with potential pharmaceutical applications.

Biology:

  • Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Investigated for its role in modulating biological pathways and interactions with cellular targets.

Medicine:

  • Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and specificity, enhancing its potential as a bioactive molecule.

Comparison with Similar Compounds

    3-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    4-Fluoro-1H-indole-2-carboxylic acid:

    1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine and fluorine groups, leading to variations in its chemical behavior and biological activity.

Uniqueness:

  • The combination of chlorine, fluorine, and methyl groups in 3-Chloro-4-fluoro-1-methyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution.
  • These structural features can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

3-chloro-4-fluoro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7ClFNO2/c1-13-6-4-2-3-5(12)7(6)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

LEERCMMMTHKWDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=C1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.